Cas no 2743438-71-1 (7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane)

7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane is a heterocyclic compound featuring a spirocyclic core structure combined with a nitropyridine moiety. This unique architecture confers versatility in medicinal chemistry and drug discovery, particularly as a building block for bioactive molecules. The nitropyridine group enhances reactivity, facilitating further functionalization, while the diazaspiro[2.5]octane scaffold offers conformational rigidity, potentially improving binding affinity and selectivity in target interactions. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic properties. The compound is of interest in the development of CNS-targeted therapeutics and enzyme inhibitors due to its structural distinctiveness and synthetic adaptability. High purity and well-defined characterization ensure reliability for research applications.
7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane structure
2743438-71-1 structure
Product name:7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
CAS No:2743438-71-1
MF:C11H14N4O2
MW:234.254461765289
CID:5923428
PubChem ID:165695292

7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane Chemical and Physical Properties

Names and Identifiers

    • 7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
    • 2743438-71-1
    • EN300-6746488
    • 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
    • Inchi: 1S/C11H14N4O2/c16-15(17)10-2-1-9(7-12-10)14-6-5-13-11(8-14)3-4-11/h1-2,7,13H,3-6,8H2
    • InChI Key: FMUBOYSANSHHTC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=C(C=N1)N1CCNC2(C1)CC2)=O

Computed Properties

  • Exact Mass: 234.11167570g/mol
  • Monoisotopic Mass: 234.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 74Ų

7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6746488-0.05g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
0.05g
$1428.0 2025-03-13
Enamine
EN300-6746488-1.0g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
1.0g
$1701.0 2025-03-13
Enamine
EN300-6746488-10.0g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
10.0g
$7312.0 2025-03-13
Enamine
EN300-6746488-0.5g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
0.5g
$1632.0 2025-03-13
Enamine
EN300-6746488-0.1g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
0.1g
$1496.0 2025-03-13
Enamine
EN300-6746488-5.0g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
5.0g
$4930.0 2025-03-13
Enamine
EN300-6746488-2.5g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
2.5g
$3332.0 2025-03-13
Enamine
EN300-6746488-0.25g
7-(6-nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane
2743438-71-1 95.0%
0.25g
$1564.0 2025-03-13

Additional information on 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane

Research Brief on 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane (CAS: 2743438-71-1)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of spirocyclic compounds as versatile scaffolds for drug discovery. Among these, 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane (CAS: 2743438-71-1) has emerged as a promising candidate due to its unique structural features and pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane belongs to the class of diazaspirocyclic derivatives, which are known for their ability to modulate various biological targets. Recent studies have demonstrated that this compound exhibits significant affinity for certain neurotransmitter receptors, particularly those involved in neurological disorders such as Parkinson's disease and schizophrenia. The nitropyridine moiety in the structure is believed to enhance its binding efficiency and selectivity.

In terms of synthesis, a novel and efficient route for the preparation of 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane has been reported. The method involves a key spirocyclization step, followed by nitration of the pyridine ring, yielding the target compound with high purity and yield. This synthetic approach is scalable and suitable for industrial production, making it a viable option for further development.

Biological evaluations of 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane have revealed its potential as a modulator of dopamine and serotonin receptors. In vitro assays using human recombinant receptors showed that the compound exhibits nanomolar affinity for D2 and 5-HT2A receptors, suggesting its utility in treating psychiatric and neurodegenerative conditions. Additionally, preliminary in vivo studies in rodent models have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and brain penetration.

Despite these promising results, further research is needed to fully elucidate the compound's mechanism of action and optimize its therapeutic profile. Current efforts are focused on structural modifications to improve selectivity and reduce potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical development.

In conclusion, 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane represents a compelling example of how spirocyclic compounds can be leveraged for drug discovery. Its unique chemical structure, combined with its promising biological activity, positions it as a valuable lead compound for the development of novel therapeutics. Continued research in this area is expected to yield significant insights and potential breakthroughs in the treatment of neurological and psychiatric disorders.

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